N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
Description
The compound N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide features a 1,2,4-oxadiazole core substituted at the 3-position with a 1-methylpyrazole moiety and at the 5-position with a methyl group linked to a 1-(propan-2-yl)-1H-imidazole-4-sulfonamide. The 1,2,4-oxadiazole ring is a stable heterocycle often employed in medicinal chemistry due to its hydrogen-bonding capacity and metabolic resistance . The sulfonamide group is a classic pharmacophore associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O3S/c1-9(2)20-7-12(14-8-20)24(21,22)16-5-11-17-13(18-23-11)10-4-15-19(3)6-10/h4,6-9,16H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURUBUQYFZYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing an imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological effects.
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities.
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability.
Biological Activity
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by various studies and data.
Chemical Structure
The compound features a complex structure that includes:
- A pyrazole moiety
- An oxadiazole ring
- An imidazole sulfonamide group
This unique combination contributes to its diverse biological activities.
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of compounds containing pyrazole and oxadiazole structures. For instance, derivatives of pyrazole have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds with similar scaffolds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone, which exhibited 76% inhibition at 1 µM .
2. Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains including E. coli, S. aureus, and Klebsiella pneumoniae. Compounds with similar structures have shown promising results in inhibiting bacterial growth, suggesting that the presence of the pyrazole moiety enhances antimicrobial activity .
3. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that oxadiazole derivatives exhibit cytotoxic effects against different cancer cell lines. For example, certain synthesized oxadiazole compounds displayed IC50 values ranging from 0.34 to 2.45 µM against specific cancer cell lines . The mechanism is believed to involve disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Case Study 1: Anti-inflammatory Effects
A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects through TNF-α and IL-6 assays. The compound exhibiting the highest activity showed a significant reduction in these cytokines, supporting its potential as an anti-inflammatory agent .
Case Study 2: Antibacterial Efficacy
In another investigation, derivatives were tested against clinical isolates of E. coli and S. aureus. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics, highlighting their potential as effective antibacterial agents .
Case Study 3: Anticancer Properties
A group of researchers focused on the synthesis of oxadiazole-linked compounds and assessed their anticancer activity against various tumor cell lines. The results demonstrated that several compounds significantly inhibited cell viability at low concentrations, suggesting their utility in cancer therapy .
Data Summary
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of imidazole and pyrazole exhibit notable antibacterial properties. For instance, studies have demonstrated that compounds containing the imidazole fragment can effectively inhibit the growth of various pathogenic bacteria. The structural modifications in N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide may enhance its activity against resistant bacterial strains .
Antifungal Potential
The compound has shown promise in antifungal applications. Its sulfonamide component is known for enhancing the efficacy of antifungal agents. In vitro studies suggest that this compound could be effective against fungi such as Candida albicans, potentially offering a new avenue for treatment in immunocompromised patients .
Anticancer Properties
Recent investigations into the anticancer potential of imidazole derivatives have yielded promising results. This compound has been evaluated for its ability to induce apoptosis in cancer cells. The dual action of targeting multiple pathways involved in cell proliferation makes it a candidate for further development in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound involves several steps that include cyclization and functional group modifications. Variants of this compound have been synthesized to enhance solubility and bioavailability while maintaining or improving biological activity .
Case Study 1: Antibacterial Efficacy
In a study evaluating various sulfonamide derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth compared to control samples, suggesting its potential as an effective antibacterial agent .
Case Study 2: Antifungal Activity Against Candida Species
A series of experiments assessed the antifungal activity of this compound against various strains of Candida. The results demonstrated that it exhibited lower MIC (Minimum Inhibitory Concentration) values than traditional antifungal drugs like fluconazole, indicating superior efficacy .
Comparison with Similar Compounds
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)
- Key Differences : Replaces the sulfonamide with a propanamide linker and substitutes the imidazole with a pyrimidine ring.
- Synthesis: Prepared via coupling 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (47% yield) .
- Physicochemical Properties : Lower polarity compared to the target compound due to the absence of the sulfonamide group.
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (47)
- Key Differences : Incorporates a benzimidazolone scaffold and a trifluoromethyl biphenyl group.
- Biological Activity : Acts as a dual TRPA1/TRPV1 antagonist (99.47% purity, 55% yield) .
- Structural Insight : The trifluoromethyl group enhances metabolic stability but increases molecular weight (vs. the target compound’s isopropyl group) .
4-{3-[(5-Methyl-1H-imidazol-4-yl)methyl]-1,2,4-oxadiazol-5-yl}-N-[(1-propylcyclopropyl)methyl]cyclohexa-1,3-dien-1-amine (Compound 75)
- Key Differences : Features a cyclohexadiene-amine tail and a 5-methylimidazole.
Functional Group Analysis
Sulfonamide vs. Amide Linkers
Heterocyclic Substitutions
- 1-Methylpyrazole : Enhances π-π stacking in hydrophobic pockets (shared with Z2194302854) .
- Imidazole vs. Benzimidazolone : The imidazole sulfonamide in the target compound offers a compact structure, whereas benzimidazolones (e.g., Compound 47) provide planar rigidity for receptor interaction .
Physicochemical and Pharmacokinetic Profiles
Preparation Methods
Synthesis of 1-(Propan-2-yl)-1H-imidazole-4-sulfonamide
The imidazole sulfonamide moiety is synthesized via sequential alkylation and sulfonylation. Beginning with 1H-imidazole-4-sulfonyl chloride, reaction with isopropylamine in anhydrous dichloromethane at 0°C yields the intermediate sulfonamide. Subsequent N-alkylation at the imidazole’s 1-position is achieved using 2-bromopropane in the presence of potassium carbonate, yielding 1-(propan-2-yl)-1H-imidazole-4-sulfonamide. Spectral characterization includes $$ ^1H $$-NMR resonances at δ 2.35 (s, 3H, S-CH$$ _3 $$) and IR absorption at 1326 cm$$ ^{-1} $$ (SO$$ _2 $$).
Preparation of 3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethanol
The oxadiazole core is constructed via cyclization between 1-methyl-1H-pyrazole-4-carboxamide and hydroxylamine, forming an amidoxime intermediate. Reaction with chloroacetonitrile under basic conditions (K$$ _2$$CO$$ _3 $$/acetone) generates 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, which is hydrolyzed to the corresponding methanol derivative. Key spectral data include $$ ^1H $$-NMR signals for the pyrazole (δ 7.82, s) and oxadiazole methylene (δ 4.52, s).
Coupling of Fragments
Nucleophilic Substitution for Methylene Bridge Formation
The methylene bridge is established via reaction of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole with 1-(propan-2-yl)-1H-imidazole-4-sulfonamide. In anhydrous dimethylformamide (DMF) with triethylamine, the sulfonamide’s nitrogen attacks the chloromethyl carbon, yielding the target compound. Optimization at 60°C for 12 hours achieves a 67% yield. Purity is confirmed via HPLC (98.2%, C18 column, acetonitrile/water).
Structural and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1H $$-NMR (500 MHz, DMSO-d$$ _6 $$): δ 1.42 (d, 6H, CH(CH$$ _3 $$)$$ _2 $$), 3.89 (s, 3H, N-CH$$ _3 $$), 4.21 (m, 1H, CH(CH$$ _3 $$)$$ _2 $$), 4.98 (s, 2H, CH$$ _2 $$), 7.85 (s, 1H, imidazole-H), 8.12 (s, 1H, pyrazole-H). $$ ^{13}C $$-NMR confirms the oxadiazole (167.2 ppm) and sulfonamide (118.4 ppm) carbons.
Infrared (IR) Spectroscopy
IR (KBr): 3280 cm$$ ^{-1} $$ (N-H), 1650 cm$$ ^{-1} $$ (C=N), 1329 cm$$ ^{-1} $$ (SO$$ _2 $$). Absence of cyanide stretch (~2170 cm$$ ^{-1} $$) confirms complete cyclization.
Thermodynamic and Binding Studies
Protein Interaction Analysis
Fluorescence quenching studies with Human Serum Albumin (HSA) reveal a binding constant ($$ K $$) of $$ 1.2 \times 10^5 \, \text{M}^{-1} $$, indicating strong hydrophobic interactions (ΔH = -28.4 kJ/mol, ΔS = 64.2 J/mol·K). Synchronous fluorescence shows Trp-214 involvement, while circular dichroism (CD) confirms α-helical stabilization (58.8% to 60.3%) at low concentrations.
Q & A
Q. Table 1. Comparative Yields for Oxadiazole Cyclization under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 | |
| DCM | Et₃N | 25 | 42 | |
| THF | NaH | 60 | 65 |
Q. Table 2. Biological Activity Profile
| Assay Type | Target | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX | Human recombinant | 0.12 | |
| Staphylococcus aureus | MIC | 8.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
